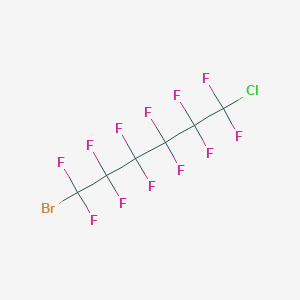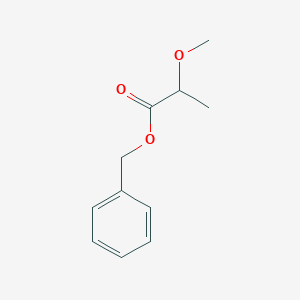![molecular formula C17H23NO2 B14332008 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione CAS No. 104549-51-1](/img/structure/B14332008.png)
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione is a compound that features a piperidine ring attached to a phenyl group and a pentane-2,4-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione can be achieved through several methods. One common approach involves the reaction of piperidine with phenylacetyl chloride to form the intermediate, which is then reacted with pentane-2,4-dione under basic conditions to yield the final product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve selectivity .
化学反应分析
Types of Reactions
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or phenyl derivatives.
科学研究应用
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
作用机制
The mechanism of action of 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. The piperidine ring can interact with receptors or ion channels, influencing cellular signaling pathways . The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Phenylacetyl chloride: Used as a precursor in the synthesis of various piperidine derivatives.
Pentane-2,4-dione: A diketone used in organic synthesis and as a chelating agent.
Uniqueness
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione is unique due to its combination of a piperidine ring, phenyl group, and diketone moiety. This structure provides a versatile scaffold for the development of new pharmaceuticals and materials. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industry .
属性
CAS 编号 |
104549-51-1 |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC 名称 |
3-[phenyl(piperidin-1-yl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C17H23NO2/c1-13(19)16(14(2)20)17(15-9-5-3-6-10-15)18-11-7-4-8-12-18/h3,5-6,9-10,16-17H,4,7-8,11-12H2,1-2H3 |
InChI 键 |
QWPPREODZKCLLA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(C1=CC=CC=C1)N2CCCCC2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


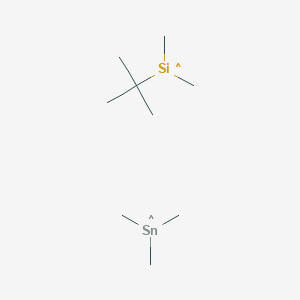
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)

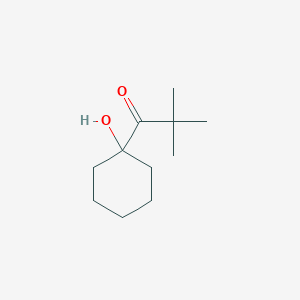
![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
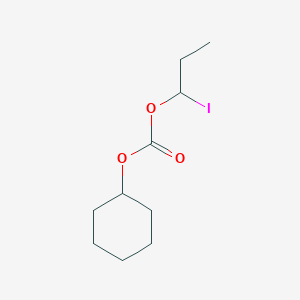
![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
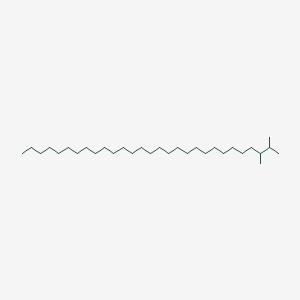
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)
